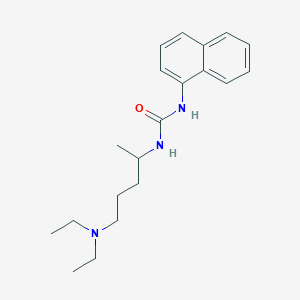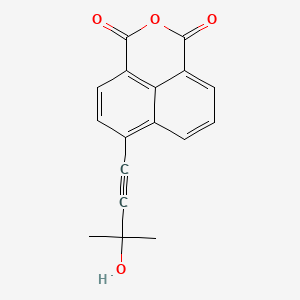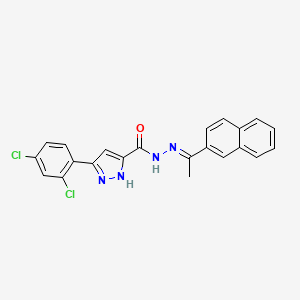
1-(4-Diethylamino-1-methyl-butyl)-3-naphthalen-1-YL-urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Diethylamino-1-methyl-butyl)-3-naphthalen-1-YL-urea is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring and a diethylamino group, making it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Diethylamino-1-methyl-butyl)-3-naphthalen-1-YL-urea typically involves multiple steps, starting with the preparation of the naphthalene derivative. The key steps include:
Naphthalene Derivative Preparation: The naphthalene ring is functionalized to introduce the desired substituents.
Amine Introduction: The diethylamino group is introduced through a nucleophilic substitution reaction.
Urea Formation: The final step involves the reaction of the amine with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Diethylamino-1-methyl-butyl)-3-naphthalen-1-YL-urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
1-(4-Diethylamino-1-methyl-butyl)-3-naphthalen-1-YL-urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antimalarial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Diethylamino-1-methyl-butyl)-3-naphthalen-1-YL-urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chloro-phenyl)-3-(4-diethylamino-1-methyl-butyl)-urea: Similar structure with a chloro substituent.
1-[4-(diethylamino)-1-methylbutyl]-1H-1,3-benzodiazole-2-thiol: Contains a benzodiazole ring instead of a naphthalene ring.
Uniqueness
1-(4-Diethylamino-1-methyl-butyl)-3-naphthalen-1-YL-urea is unique due to its specific combination of a naphthalene ring and a diethylamino group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C20H29N3O |
|---|---|
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
1-[5-(diethylamino)pentan-2-yl]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C20H29N3O/c1-4-23(5-2)15-9-10-16(3)21-20(24)22-19-14-8-12-17-11-6-7-13-18(17)19/h6-8,11-14,16H,4-5,9-10,15H2,1-3H3,(H2,21,22,24) |
Clave InChI |
RIYZFSVCQTXEPM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCC(C)NC(=O)NC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-chlorophenyl)-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine](/img/structure/B11991004.png)

![[(5-Methyl-2-thienyl)methylene]methane-1,1-dicarbonitrile](/img/structure/B11991009.png)
![Ethyl 7-(4-bromobenzoyl)-3-(naphthalen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11991015.png)

![2-(4-Bromophenyl)-7,9-dichloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991035.png)

![(5E)-5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11991044.png)


![Benzyl 1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethylcarbamate](/img/structure/B11991060.png)
![4-benzyl-N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11991061.png)

